(R)-1-(o-tolyl)ethanamine
Overview
Description
®-1-(o-tolyl)ethanamine is an organic compound that belongs to the class of amines. It is characterized by the presence of an ethanamine group attached to an ortho-tolyl group. This compound is of significant interest due to its chiral nature, meaning it has a specific orientation in space that can influence its chemical behavior and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(o-tolyl)ethanamine typically involves the reduction of the corresponding ketone or imine. One common method is the asymmetric reduction of o-tolylacetone using a chiral catalyst. This process ensures the production of the ®-enantiomer with high enantiomeric purity.
Industrial Production Methods: On an industrial scale, the production of ®-1-(o-tolyl)ethanamine may involve the use of large-scale catalytic hydrogenation processes. These methods often employ chiral catalysts to achieve the desired enantiomeric excess. The reaction conditions are optimized to ensure high yield and purity, including controlled temperature, pressure, and the use of specific solvents.
Types of Reactions:
Oxidation: ®-1-(o-tolyl)ethanamine can undergo oxidation reactions to form the corresponding ketone or imine. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, such as secondary amines. Reducing agents like lithium aluminum hydride are often used.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups. Reagents like alkyl halides are commonly used in these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products:
Oxidation: Formation of o-tolylacetone or o-tolylimine.
Reduction: Formation of secondary amines or other reduced derivatives.
Substitution: Formation of various substituted ethanamines.
Scientific Research Applications
®-1-(o-tolyl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its chiral nature makes it valuable in the study of stereochemistry and enantioselective reactions.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions between chiral molecules and biological receptors.
Industry: ®-1-(o-tolyl)ethanamine is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ®-1-(o-tolyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to fit into chiral active sites, influencing the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
(S)-1-(o-tolyl)ethanamine: The enantiomer of ®-1-(o-tolyl)ethanamine, which has the opposite chiral orientation.
1-(p-tolyl)ethanamine: A positional isomer with the tolyl group in the para position.
1-(m-tolyl)ethanamine: A positional isomer with the tolyl group in the meta position.
Uniqueness: ®-1-(o-tolyl)ethanamine is unique due to its specific chiral orientation, which can significantly influence its chemical behavior and interactions. This makes it particularly valuable in applications requiring high enantiomeric purity and specific stereochemical properties.
Properties
IUPAC Name |
(1R)-1-(2-methylphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-7-5-3-4-6-9(7)8(2)10/h3-6,8H,10H2,1-2H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDYTNZJBGSKFI-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@@H](C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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